

A Technical Guide to *Adhatoda vasica* as the Primary Botanical Source of Vasicine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Vasicine
Cat. No.:	B045323

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Traditional Medicine and Modern Pharmacology

Adhatoda vasica (L.) Nees, a member of the Acanthaceae family, is a perennial shrub with a rich history in traditional medicine systems, particularly Ayurveda and Unani, where it is known as 'Vasaka' or 'Malabar Nut'.^{[1][2]} For over two millennia, it has been a cornerstone remedy for respiratory ailments, including cough, asthma, and bronchitis.^{[3][4]} The therapeutic efficacy of this plant is primarily attributed to its rich concentration of quinazoline alkaloids, with **vasicine** being the most significant and studied bioactive compound.^{[5][6]}

This guide provides a comprehensive technical overview of *Adhatoda vasica* as the botanical source of **vasicine**. It is designed for professionals in research and drug development, offering in-depth insights into the plant's phytochemistry, standardized protocols for extraction and analysis, and a detailed exploration of **vasicine**'s pharmacological mechanisms and its role as a scaffold for modern drug discovery. We will delve into the causality behind experimental choices, ensuring that the methodologies presented are robust, reproducible, and grounded in authoritative scientific evidence.

Botanical and Phytochemical Profile of *Adhatoda vasica*

Botanical Description and Cultivation

Adhatoda vasica is a small, evergreen, sub-herbaceous bush that grows throughout India and Southeast Asia, often found in the lower Himalayan ranges up to an altitude of 1300-1500 meters.[4][7] It is a hardy, much-branched woody shrub that can reach heights of 1.5 to 2.5 meters.[7][8] The leaves are large (10-15 cm long), lance-shaped, and oppositely arranged.[1][9] They are dark green on the upper side and pale green underneath.[1] The plant produces white or purple flowers arranged in dense, auxiliary spikes.[4][9]

Harvesting and Cultivation for Optimal Vasicine Yield

The concentration of **vasicine**, the primary bioactive alkaloid, is highest in the leaves and can be influenced by geographical location and season.[6][10]

- Optimal Harvest Time: Research indicates that the highest concentration of **vasicine** is found in leaves collected during the spring season (vasant ritu), from March to April.[10] One study suggests collecting leaves in September for maximum alkaloid content.[11] This highlights the importance of seasonal validation for specific geographical locations.
- Cultivation Practices: *A. vasica* can be propagated through seeds or vegetative cuttings.[7][12] It thrives in well-drained soil with partial shade and high humidity.[7] While it grows wild, introducing it into agro-practices is necessary to meet the constant demand from herbal pharmacies and ensure standardized raw material.[7]

Comprehensive Phytochemical Profile

While **vasicine** is the principal alkaloid, *A. vasica* is a rich source of various other bioactive compounds. The therapeutic synergy of these molecules is a subject of ongoing research. Over 30 alkaloids have been identified from the plant.[5]

Compound Class	Specific Compounds Identified	Plant Part(s)	Reference(s)
Quinazoline Alkaloids	Vasicine (Peganine), Vasicinone, Vasicinol, Deoxyvasicine, Adhatodine, Vasicol, Vasicinolone	Leaves, Roots	[1][4][5][13]
Flavonoids	Apigenin, Kaempferol, Quercetin, Vitexin, Astragalin	Flowers, Leaves	[1][4][5]
Terpenoids	α -amyrin, Epitaraxerol, β -carotene	Flowers, Aerial Parts	[5][13]
Steroids	β -sitosterol	Aerial Parts	[5]
Other Constituents	Vitamin C, Betaine, Saponins, Tannins, Essential Oils, Alkanes	Leaves	[4][5][14]

Vasicine: The Principal Quinazoline Alkaloid Chemical Structure and Properties

Vasicine, chemically designated as (3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol ($C_{11}H_{12}N_2O$), is the major bioactive constituent responsible for the plant's medicinal properties. [13][15] It is a bitter-tasting alkaloid known for its potent bronchodilatory and respiratory stimulant activities.[6][16] Its auto-oxidation product, vasicinone, also contributes to the plant's overall pharmacological profile, exhibiting bronchodilatory effects as well.[6][17]

Biosynthesis Pathway

The biosynthesis of **vasicine** is not fully elucidated in *Adhatoda vasica*. However, studies in *Peganum harmala*, where the same alkaloid (known as peganine) is found, suggest a pathway involving anthranilic acid and ornithine.[18] The proposed mechanism involves a nucleophilic

attack from the nitrogen atom of anthranilate on a pyrrolidinium cation derived from ornithine, followed by amide formation. Interestingly, evidence suggests this specific pathway may not be the one utilized in *Justicia adhatoda*, indicating a need for further research to elucidate the precise biosynthetic route in this plant.[\[18\]](#) Elucidating this pathway could enable metabolic engineering strategies to enhance **vasicine** production in cell cultures.[\[19\]](#)

Extraction, Isolation, and Quantification of Vasicine

The development of a robust, scalable, and cost-effective method for extracting and purifying **vasicine** is critical for both research and commercial production.

Experimental Protocol: Modified Acid-Base Extraction

This protocol is a self-validating system adapted from established methods, designed to efficiently isolate total alkaloids, from which **vasicine** can be purified.[\[8\]\[20\]\[21\]](#) The rationale is to leverage the basic nature of alkaloids to separate them from neutral and acidic plant components.

Step-by-Step Methodology:

- Maceration and Initial Extraction:
 - Take 100g of air-dried, powdered leaves of *A. vasica*.[\[22\]](#)
 - Extract the powder with methanol (e.g., 800 mL) using a Soxhlet apparatus for approximately 6 hours, or until the extracting solvent runs clear.[\[22\]](#)
 - Causality: Methanol is an effective solvent for extracting a broad range of phytochemicals, including alkaloids. Soxhlet extraction ensures a thorough extraction process.
 - Filter the extract and concentrate it to dryness under reduced pressure using a rotary evaporator at 50°C.[\[22\]](#)
- Acidification and Lipophilic Impurity Removal:
 - Dissolve the dried residue in 100 mL of 0.01 N HCl or an aqueous solution of an organic acid like tartaric acid.[\[8\]\[21\]](#) Stir for 4 hours.

- Causality: In the acidic solution, the basic nitrogen atom of **vasicine** becomes protonated (forms a salt), making it soluble in the aqueous layer.
- Filter the acidic solution to remove any insoluble matter.
- Extract the clear acidic filtrate three times with 100 mL of chloroform. Discard the chloroform layers.
- Causality: This step removes non-basic, lipophilic compounds such as chlorophyll, lipids, and other pigments, which remain in the organic chloroform phase, while the protonated **vasicine** salt stays in the aqueous phase.

- Basification and Alkaloid Extraction:
 - Collect the aqueous layer and basify it by slowly adding a 5% ammonia solution until the pH reaches approximately 9.5.[8]
 - Causality: Raising the pH deprotonates the **vasicine** salt, converting it back to its free base form, which is soluble in organic solvents but poorly soluble in water.
 - Extract the basified solution three times with 100 mL of chloroform.
 - Causality: The **vasicine** free base will now partition into the organic chloroform layer.
 - Collect and combine the chloroform layers.
- Concentration and Purification:
 - Dry the combined chloroform extract over anhydrous sodium sulfate and filter.
 - Evaporate the chloroform under reduced pressure to obtain a yellowish-brown amorphous residue containing the crude alkaloid mixture.[8]
 - Further purification can be achieved using column chromatography over silica gel or preparative Thin Layer Chromatography (TLC) to yield high-purity **vasicine**.[8][20]

Caption: Workflow for the extraction and purification of **vasicine**.

Analytical Techniques for Quantification

Accurate quantification is essential for standardizing herbal formulations and for pharmacokinetic studies. Several chromatographic methods have been developed and validated.

Experimental Protocol: RP-HPLC for Simultaneous Quantification of **Vasicine** and Vasicinone

This protocol is based on a validated method for routine analysis.[22][23]

- Chromatographic Conditions:
 - System: HPLC with a Photodiode Array (PDA) detector.
 - Column: C18 column (e.g., 4.6 mm × 150 mm, 3.5 µm particle size).[22]
 - Mobile Phase: Isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (90:10 v/v).[22]
 - Flow Rate: 1.0 mL/min.[22]
 - Column Temperature: 25°C.[22]
 - Detection Wavelength: 280 nm.[22]
 - Injection Volume: 10 µL.[22]
- Preparation of Standard and Sample Solutions:
 - Standard: Prepare a stock solution of pure **vasicine** and vasicinone in methanol. Create a series of dilutions to establish a calibration curve (e.g., 0.05–10.0 µg/mL for **vasicine**).[22]
 - Sample: Use the dried methanolic extract obtained from the extraction protocol. Reconstitute a known weight of the extract in methanol to a final known volume (e.g., 10 mg/mL), filter through a 0.45 µm syringe filter, and inject.[24]
- Method Validation (as per ICH Guidelines):

- Linearity: Establish a linear relationship between peak area and concentration over a specified range. A correlation coefficient (r^2) of >0.999 is desirable.[22][24]
- Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For a UPLC/Q-TOF-MS method, LOD and LOQ for **vasicine** were reported as 0.68 and 1.0 ng/mL, respectively, demonstrating high sensitivity.[24]
- Precision: Assess intra-day and inter-day variability by analyzing replicate injections. The relative standard deviation (RSD) should typically be $<2\%$.[22]
- Accuracy (Recovery): Perform recovery studies by spiking a known amount of standard into the sample matrix. Mean recovery should be within 98-102%. For **vasicine**, mean extraction recovery has been noted as 98.57%. [24]

Comparative Data of Analytical Methods

Technique	Key Advantages	Reported Vasicine Content (% w/w)	Reference(s)
HPTLC	High throughput, cost-effective for routine screening.	Varies by region; some regions show ~3x higher content than others.	[6][11]
RP-HPLC	Robust, reproducible, good for simultaneous quantification of multiple alkaloids.	0.2293% (vasicine), 0.0156% (vasicine acetate) in one study.	[14][22][23]
UPLC/Q-TOF-MS	Extremely high sensitivity and specificity, rapid analysis time (elution at ~2.58 min).	0.92-1.04% across various Indian locations.	[24]

Pharmacological Activities and Mechanism of Action

Vasicine exhibits a broad spectrum of pharmacological activities, with its effects on the respiratory system being the most well-documented.[16][25]

Respiratory Effects: Bronchodilation and Expectorant Activity

Vasicine is a potent bronchodilator, with activity comparable to the pharmaceutical drug theophylline.[6][17] It works in combination with vasicinone to produce a pronounced bronchodilatory effect, which helps to dilate the bronchial airways and alleviate respiratory distress in conditions like asthma and bronchitis.[17][26] It also acts as an expectorant (mucolytic), liquefying thick, sticky sputum, which makes it easier to expel from the respiratory passages.[3][25] Semi-synthetic derivatives like bromhexine and ambroxol were developed based on **vasicine**'s structure and are widely used as mucolytic agents.[13][27]

Anti-inflammatory and Antioxidant Activity

Vasicine demonstrates significant anti-inflammatory and antioxidant properties.[16][26] It can inhibit inflammatory processes and neutralize harmful free radicals, which are implicated in chronic diseases and aging.[26][28] This dual action is valuable in managing inflammatory respiratory conditions.

Mechanism of Action: Modulation of Signaling Pathways

Recent research has begun to uncover the molecular mechanisms underlying **vasicine**'s effects. One key pathway implicated is the PI3K/Akt/mTOR signaling pathway.[27][28]

- Role in Inflammation and Cell Survival: The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and inflammation.[27]
- **Vasicine**'s Modulatory Effect: Studies have shown that **vasicine** can exert protective effects against conditions like myocardial infarction by inhibiting oxidative stress and inflammation through the activation of the PI3K/Akt pathway.[28] This activation helps suppress apoptosis

(programmed cell death) and excessive autophagy.[28] By modulating this pathway, **vasicine** can relieve oxidative stress and inflammation.[27]

```
dot```dot graph PI3K_Akt_Pathway { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Vasicine [label="Vasicine", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Stress [label="Oxidative Stress &\nInflammation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis\n(Cell Death)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Survival [label="Cell Survival &\nReduced Inflammation", fillcolor="#4285F4", fontcolor="#FFFFFF"]];

// Edges Vasicine -> PI3K [label="Activates", color="#34A853"]; Stress -> PI3K [label="Inhibits", color="#EA4335", style=dashed]; PI3K -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Survival; Akt -> Apoptosis [label="Inhibits", arrowhead=tee];

}
```

Caption: From botanical source to modern drug development.

Challenges and Future Perspectives

Despite its immense potential, several challenges remain. There is a need for more extensive clinical trials to validate traditional uses and establish standardized dosages. [29] Issues related to bioavailability and formulation must also be addressed to enhance the therapeutic efficacy of **vasicine**. [30] Future research should focus on elucidating its complete biosynthetic pathway for potential biotechnological production and further exploring its scaffold for the development of novel, multi-target drugs.

Conclusion

Adhatoda vasica stands as a prime example of a traditional medicinal plant whose value has been substantiated by modern scientific investigation. Its principal alkaloid, **vasicine**, not only validates the plant's longstanding use in respiratory care but also serves as a critical lead

compound for contemporary drug discovery. For researchers and developers, *A. vasica* offers a rich repository of bioactive molecules and a compelling case study in bridging ethnobotany with pharmacology. The continued application of advanced analytical techniques, mechanistic studies, and medicinal chemistry will undoubtedly unlock further therapeutic potential from this remarkable botanical source.

References

- Vertex AI Search. (n.d.). Isolation and characterization of **Vasicine** from *Adhatoda vasica* (Adusa).
- Vertex AI Search. (n.d.). *Vasaka* (*Adhatoda vasica* Nees): Traditional Uses and Medicinal Applications in Ayurveda.
- Vertex AI Search. (n.d.). *Adhatoda vasica*: An Overview of Its Traditional Medicinal Uses - ijsate.
- Vertex AI Search. (n.d.). Isolation & purification of **vasicine** from leaves of *Adhatoda vasica* by modified acid-base extraction method - The Pharma Innovation.
- Vertex AI Search. (n.d.). Indian traditional herbs *Adhatoda vasica* and its Medicinal application - Journal of Chemical and Pharmaceutical Research.
- Vertex AI Search. (2014, July 5). Medicinal uses and Pharmacological activity of *Adhatoda vasica* - CABI Digital Library.
- Vertex AI Search. (2019, May 8). *Vasaka*, Malabar nut (*Adhatoda Vasica*) - Uses, Benefits, Dosage and Properties.
- Vertex AI Search. (2020, December 3). Isolation & purification of **vasicine** from leaves of *Adhatoda vasica* by modified acid-base extraction method - The Pharma Innovation Journal.
- Vertex AI Search. (n.d.). Antimicrobial, Antioxidant, and Cytotoxic Properties of **Vasicine** Acetate Synthesized from **Vasicine** Isolated from *Adhatoda vasica* L - PMC - NIH.
- Vertex AI Search. (2015, April 7). In Vitro and In Vivo Metabolism and Inhibitory Activities of **Vasicine**, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - NIH.
- Vertex AI Search. (2024, January 26). **Vasicine** a quinazoline alkaloid from *Justicia adhatoda* L.: Its antioxidant property.
- Vertex AI Search. (n.d.). **Vasicine** - Wikipedia.
- Vertex AI Search. (n.d.). **Vasicine**: A Comprehensive Guide to its Properties, Applications, and Research.
- Vertex AI Search. (n.d.). Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of **vasicine** in *Adhatoda vasica* and its in vitro culture - PMC - NIH.
- Vertex AI Search. (2025, December 23). Phytochemistry and Medicinal Significance of *Adhatoda vasica* : A Review – JOSTA.

- Vertex AI Search. (2025, July 31). **Vasicine**: Significance and symbolism.
- Vertex AI Search. (n.d.). AN UPDATED REVIEW ON PHYTOCHEMICAL CONSTITUENTS AND PHARMACOLOGICAL ACTIVITIES OF ADHATODA VASICA (L). NEES | INTERNATIONAL JOURNAL OF PHARMACOGNOSY.
- Vertex AI Search. (2017, April 27). Exploring Derivatives of Quinazoline Alkaloid I-**Vasicine** as Cap Groups in the Design and Biological Mechanistic Evaluation of Novel Antitumor Histone Deacetylase Inhibitors - PubMed.
- Vertex AI Search. (n.d.). Review & Future Perspectives of Using **Vasicine**, and Related Compounds - ResearchGate.
- Vertex AI Search. (n.d.). US6676976B2 - Process for the production of **vasicine** - Google Patents.
- Vertex AI Search. (n.d.). Protective Effect Of **Vasicine** Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - NIH.
- Vertex AI Search. (2024, December 13). Quantitative analysis of **vasicine** and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed.
- Vertex AI Search. (n.d.). Ecogeographical Phytochemistry of Adhatoda vasica Nees in Relation to Quantitative Variations of Alkaloids - AKJournals.
- Vertex AI Search. (2016, December 24). A complete over review on Adhatoda vasica a traditional medicinal plants.
- Vertex AI Search. (n.d.). Chemical constituents of A. vasica. | Download Scientific Diagram - ResearchGate.
- Vertex AI Search. (n.d.). Simultaneous RP-HPLC Quantification of **Vasicine** and Vasicinone in Adhatoda vasica and its Formulation - AKJournals.
- Vertex AI Search. (2024, December 13). Full article: Quantitative analysis of **vasicine** and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - Taylor & Francis Online.
- Vertex AI Search. (n.d.). **Vasicine** – Knowledge and References - Taylor & Francis.
- Vertex AI Search. (2024, November 4). Estimation of **vasicine** in the leaves of Adhatoda vasica (L). Nees with varying seasons and methods - Journal of Pharmacognosy and Phytochemistry.
- Vertex AI Search. (2023, March 17). Valorization of Adhatoda vasica leaves: Extraction, in vitro analyses and in silico approaches - NIH.
- Vertex AI Search. (2023, March 5). Discovery of multi-target directed 3-OH pyrrolidine derivatives through a semisynthetic approach from alkaloid **vasicine** for the treatment of Alzheimer's disease - PubMed.
- Vertex AI Search. (2016, February 11). **VASICINE**, (peganine) - New Drug Approvals.

- Vertex AI Search. (n.d.). Synthesis and Structure-Activity Relationships of **Vasicine** Analogues as Bronchodilatory Agents | Request PDF - ResearchGate.
- Vertex AI Search. (n.d.). **Vasicine** - New Drug Approvals.
- Vertex AI Search. (n.d.). An Outline on **Vasicine**, its Ethnomedical and Nanoformulation Approach.
- Vertex AI Search. (2025, January 29). Biosynthesis, therapeutic characteristics, origin and strategies to improve the yield of **vasicine** in plants.
- Vertex AI Search. (2025, August 10). Enhanced production of **vasicine** in Adhatoda vasica (L.) Nees. cell culture by elicitation.
- Vertex AI Search. (n.d.). Enhanced production of **vasicine** in Adhatoda vasica (L.) Nees. cell culture by elicitation.
- Vertex AI Search. (2024, March 25). Malabar Nut Adhatoda Vasica Linn. Cultivation Practices and Domestication for Ex-situ Conservation - Zenodo.
- Vertex AI Search. (n.d.). Biosynthesis, therapeutic characteristics, origin and strategies to improve the yield of **vasicine** in plants | Semantic Scholar.
- Vertex AI Search. (2017, August 16). Concurrent production and relative quantification of vasicinone from in vivo and in vitro plant parts of Malabar nut (Adhatoda vasica Nees) - PubMed Central.
- Vertex AI Search. (n.d.). Optimal Harvest Time for Vasa Leaves | PDF - Scribd.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ijsate.com [ijsate.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. plantsjournal.com [plantsjournal.com]
- 5. Phytochemistry and Medicinal Significance of Adhatoda vasica : A Review – JOSTA [jostapubs.com]
- 6. akjournals.com [akjournals.com]
- 7. zenodo.org [zenodo.org]

- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Vasaka, Malabar nut (Adhatoda Vasica) - Uses, Benefits, Dosage and Properties [planetayurveda.com]
- 10. scribd.com [scribd.com]
- 11. phytojournal.com [phytojournal.com]
- 12. Concurrent production and relative quantification of vasicinone from in vivo and in vitro plant parts of Malabar nut (Adhatoda vasica Nees) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpjurnal.com [ijpjurnal.com]
- 14. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Vasicine - Wikipedia [en.wikipedia.org]
- 18. newdrugapprovals.org [newdrugapprovals.org]
- 19. vegetosindia.org [vegetosindia.org]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. US6676976B2 - Process for the production of vasicine - Google Patents [patents.google.com]
- 22. akjournals.com [akjournals.com]
- 23. Quantitative analysis of vasicine and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of vasicine in Adhatoda vasica and its in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Vasicine: Significance and symbolism [wisdomlib.org]
- 26. longdom.org [longdom.org]
- 27. taylorandfrancis.com [taylorandfrancis.com]
- 28. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. tandfonline.com [tandfonline.com]

- To cite this document: BenchChem. [A Technical Guide to Adhatoda vasica as the Primary Botanical Source of Vasicine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b045323#adhatoda-vasica-as-the-primary-botanical-source-of-vasicine\]](https://www.benchchem.com/product/b045323#adhatoda-vasica-as-the-primary-botanical-source-of-vasicine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com